2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-METHYL-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes both nitro and formamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps. One common approach is to start with 2-methyl-3-nitrobenzoic acid, which undergoes a series of reactions including nitration, formylation, and thiolation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of different carboxylic acids .
Scientific Research Applications
2-METHYL-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Mechanism of Action
The mechanism of action of 2-METHYL-3-({[(2-METHYL-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formamido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrophenylacetic acid
- 2-Methyl-3-nitrobenzoic acid
- 2-Methyl-3-nitrophenol
Uniqueness
Its unique structure also provides distinct biochemical properties that can be leveraged in various research fields .
Properties
Molecular Formula |
C17H15N3O5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-methyl-3-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H15N3O5S/c1-9-12(16(22)23)6-3-7-13(9)18-17(26)19-15(21)11-5-4-8-14(10(11)2)20(24)25/h3-8H,1-2H3,(H,22,23)(H2,18,19,21,26) |
InChI Key |
MDCJOOBWCRPXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C(=O)O |
Origin of Product |
United States |
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